2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine
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Overview
Description
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[4.5]decane core with a benzyl group attached to one of the nitrogen atoms. The presence of the spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, alkyl halides, basic or neutral conditions.
Major Products
The major products formed from these reactions include substituted spirocyclic amines, ketones, carboxylic acids, and various derivatives with modified side chains .
Scientific Research Applications
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of novel materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity for the target receptors .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 2,8-Diazaspiro[4.5]decan-1-one
- 8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Uniqueness
Compared to similar compounds, 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine stands out due to its unique ethanamine side chain, which imparts additional chemical reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C17H27N3 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine |
InChI |
InChI=1S/C17H27N3/c18-9-13-20-12-8-17(15-20)6-10-19(11-7-17)14-16-4-2-1-3-5-16/h1-5H,6-15,18H2 |
InChI Key |
BHMUDYBYHVGLSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)CCN)CC3=CC=CC=C3 |
Origin of Product |
United States |
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